molecular formula C12H4Br4O B1220366 1,2,7,8-Tetrabromodibenzofuran CAS No. 84761-80-8

1,2,7,8-Tetrabromodibenzofuran

Cat. No.: B1220366
CAS No.: 84761-80-8
M. Wt: 483.77 g/mol
InChI Key: CUYJKQXKKDTMCW-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrabromodibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety. This compound is known for its environmental persistence and potential toxicological effects .

Preparation Methods

1,2,7,8-Tetrabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine in the presence of an organic solvent. The process requires careful control of reaction conditions to ensure selective bromination at the desired positions

Chemical Reactions Analysis

1,2,7,8-Tetrabromodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common reagents for this reaction include strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzofurans. Typical reducing agents include zinc dust and acetic acid.

    Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups. .

Scientific Research Applications

1,2,7,8-Tetrabromodibenzofuran is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2,7,8-Tetrabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor, when activated, binds to specific DNA sequences and regulates the expression of various genes. The compound’s effects are mediated through this pathway, leading to changes in cellular processes and potentially toxic outcomes .

Comparison with Similar Compounds

1,2,7,8-Tetrabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:

These compounds are unique in their specific bromination patterns, which influence their chemical reactivity and biological effects.

Properties

IUPAC Name

1,2,7,8-tetrabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYJKQXKKDTMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233796
Record name 1,2,7,8-Tetrabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84761-80-8
Record name 1,2,7,8-Tetrabromodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,8-Tetrabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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